molecular formula C20H18FNO2S B11349935 2-ethoxy-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide

2-ethoxy-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11349935
M. Wt: 355.4 g/mol
InChI Key: AAQNSNPFTHUJFN-UHFFFAOYSA-N
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Description

2-ETHOXY-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a thiophene moiety attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-ethoxy-N-(4-fluorophenyl)benzamide. This intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-ETHOXY-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3-(2-FLUOROPHENYL)-2-THIOUREA
  • 1-(3-FLUOROPHENYL)-3-METHYL-2-THIOUREA
  • 1-(2,4-DIFLUOROPHENYL)-3-ETHYL-2-THIOUREA

Uniqueness

Compared to similar compounds, 2-ETHOXY-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the thiophene moiety enhances its solubility and ability to interact with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-ethoxy-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18FNO2S/c1-2-24-19-8-4-3-7-18(19)20(23)22(14-17-6-5-13-25-17)16-11-9-15(21)10-12-16/h3-13H,2,14H2,1H3

InChI Key

AAQNSNPFTHUJFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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